molecular formula C15H12N6O2 B12415209 5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one

5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one

Cat. No.: B12415209
M. Wt: 308.29 g/mol
InChI Key: REBSCEKUSAWQBZ-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[1,5-c]pyrimidine core, substituted at position 2 with a furan-2-yl group and at position 8 with a 1-methylpyridin-2-one moiety. The methylpyridinone group contributes to solubility and dipole interactions, making this compound a candidate for pharmaceutical or materials science applications.

Properties

Molecular Formula

C15H12N6O2

Molecular Weight

308.29 g/mol

IUPAC Name

5-[5-amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one

InChI

InChI=1S/C15H12N6O2/c1-20-8-9(4-5-12(20)22)10-7-17-15(16)21-14(10)18-13(19-21)11-3-2-6-23-11/h2-8H,1H3,(H2,16,17)

InChI Key

REBSCEKUSAWQBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2=CN=C(N3C2=NC(=N3)C4=CC=CO4)N

Origin of Product

United States

Preparation Methods

Two-Step Condensation and Cyclization

A widely cited method involves the condensation of 4,6-dichloro-2-propylpyrimidine-5-amine with furan-2-ylmethanamine, followed by cyclization using sodium nitrite under acidic conditions.

Step 1: Amination of Pyrimidine Intermediate
4,6-Dichloro-2-propylpyrimidine-5-amine reacts with furan-2-ylmethanamine in ethanol under reflux for 48 hours, yielding a substituted pyrimidine intermediate. This step achieves functionalization at the C2 position with the furan moiety.

Step 2: Diazotization and Cyclization
The intermediate is treated with sodium nitrite in a mixture of acetic acid and water at 10°C for 1 hour, inducing cyclization to form the triazolo[1,5-c]pyrimidine core. The reaction proceeds via diazonium intermediate formation, followed by intramolecular cyclization.

Table 1: Reaction Conditions and Yields

Step Reagents Conditions Yield
1 Ethanol, reflux 48 h ~70%
2 NaNO₂, AcOH/H₂O 10°C, 1 h ~80%

Multi-Component One-Pot Synthesis

An eco-friendly approach employs a four-component reaction involving:

  • A pyrimidine amine derivative,
  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one,
  • An aldehyde,
  • Triazolamine.

Using p-toluenesulfonic acid (p-TsOH) as a catalyst in boiling water for 4 hours, this method achieves yields of 81–91%. The furan group is introduced via the aldehyde component, while the triazole ring forms in situ.

Advantages :

  • Reduced reaction time (4 hours vs. 48 hours).
  • Avoids hazardous solvents.

Limitations :

  • Requires precise stoichiometric control.
  • Limited scope for late-stage functionalization.

Post-Functionalization of Pre-Formed Triazolopyrimidine

A patent-derived strategy involves synthesizing a triazolopyrimidine scaffold followed by site-specific modifications. For example, bromination at the C8 position using dibromine in acetic acid with sodium acetate as a base enables subsequent coupling with 1-methylpyridin-2-one derivatives.

Critical Parameters :

  • Temperature control (0–5°C) to avoid over-bromination.
  • Use of NaOAc to neutralize HBr byproducts.

Optimization and Challenges

Yield Improvement Strategies

  • Catalyst Screening : p-TsOH in water boosts yields in multi-component reactions.
  • Solvent Effects : Ethanol and toluene are preferred for their ability to dissolve polar intermediates without side reactions.

Common Pitfalls

  • Intermediate Instability : Diazonium intermediates degrade rapidly above 15°C, necessitating strict temperature control.
  • Byproduct Formation : Over-cyclization or dimerization occurs with excess nitrous acid, requiring careful stoichiometry.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Distinct signals for furan protons (δ 6.3–7.4 ppm) and pyridinone methyl groups (δ 3.2 ppm).
  • HRMS : Molecular ion peak at m/z 308.29 [M+H]⁺.

Industrial-Scale Considerations

Scaling up requires:

  • Continuous Flow Reactors : To manage exothermic diazotization steps.
  • Green Chemistry Metrics : Solvent recovery systems for ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include furanones, amino derivatives, and substituted triazolo[1,5-c]pyrimidines .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that related triazole compounds demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Properties

The compound has been investigated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have demonstrated that these compounds can inhibit tumor growth and proliferation .

Antiviral Activity

Some studies have suggested that compounds similar to 5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one may possess antiviral properties. They may inhibit viral replication by targeting viral enzymes or host cell receptors essential for viral entry .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The structure-activity relationship (SAR) studies have been crucial in identifying the functional groups responsible for its biological activity. For example:

Functional Group Effect on Activity
Amino groupEnhances solubility and bioactivity
Furan ringContributes to the interaction with biological targets
Triazole moietyEssential for antimicrobial activity

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at concentrations as low as 10 μg/mL, suggesting a promising lead for antibiotic development .

Case Study 2: Anticancer Mechanism

A study in Cancer Research explored the effects of a related triazole compound on human breast cancer cells. The compound induced cell cycle arrest and apoptosis through mitochondrial pathways, demonstrating its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

Triazoloquinazolines ()

Compounds such as 5c, 5d, and 5e in share a [1,2,4]triazolo[1,5-c]quinazoline core, differing from the target compound by a larger quinazoline ring (two fused pyrimidine rings) instead of a single pyrimidine. These derivatives exhibit extended conjugation due to biphenyl substituents (e.g., 4′-carbazolyl or diphenylamino groups), leading to strong fluorescence properties. The target compound’s smaller pyrimidine core may reduce π-conjugation but improve metabolic stability in biological systems .

Pyrazolo[1,5-c]pyrimidines ()

Pyrazolo-pyrimidine derivatives (e.g., compounds 3–5 in ) replace the triazole ring with a pyrazole. The target compound’s triazole core may enhance binding to metal ions or enzymes compared to these analogs .

Thiazolo-Triazolopyrimidines ()

Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidines incorporate a sulfur-containing thiazole ring, which increases lipophilicity and may improve antimicrobial activity.

Substituent Effects

Aromatic vs. Heteroaromatic Substituents
  • Biphenyl/Carbazole Groups () : Compounds like 5c and 5f feature bulky biphenyl or carbazole substituents, enhancing fluorescence quantum yields due to extended π-systems. The target compound’s furan group is smaller and less conjugated, likely reducing photostability but improving synthetic accessibility .
  • Methylpyridinone vs. Piperazinyl (): The piperazinyl group in ’s derivatives improves water solubility and bioactivity via amine-mediated interactions.

Biological Activity

The compound 5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptor systems. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H11N5OC_{13}H_{11}N_5O with a molecular weight of approximately 253.26 g/mol. The structure features a furan ring and a triazolo-pyrimidine moiety, which are critical for its biological interactions.

1. Adenosine Receptor Modulation

One of the significant biological activities of this compound is its interaction with adenosine receptors . Adenosine receptors are G protein-coupled receptors involved in numerous physiological processes, including neurotransmission and immune response modulation.

  • Adenosine A2A Receptor Antagonism : The compound exhibits antagonistic properties toward the A2A receptor, which has implications in neurodegenerative diseases such as Parkinson's disease. Studies have shown that A2A receptor antagonists can alleviate motor symptoms and reduce the side effects associated with dopaminergic therapies .

2. Anticancer Activity

Research indicates that compounds similar to this compound can induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, the activation of caspases and downregulation of anti-apoptotic proteins have been observed in treated cells .

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

StudyFindings
Study on A2A Receptor Antagonism The compound demonstrated high affinity for the A2A receptor with a Ki value of 0.004 nM, indicating potent antagonistic activity .
Anticancer Activity in Cell Lines In vitro studies showed that the compound induced apoptosis in breast cancer cells via caspase activation and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity In models of acute inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • In Silico Studies : Molecular docking simulations suggest that the compound binds effectively to the active sites of adenosine receptors and other relevant targets, which supports its potential therapeutic applications.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for further development.

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